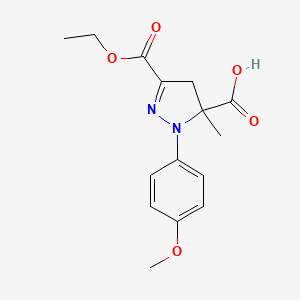
4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4-MTPT, is an organic compound that has recently seen increased use in scientific research. It is a novel compound that has been found to possess a wide range of properties, making it a promising candidate for further study. In
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential applications in a variety of scientific fields. For example, it has been used as a substrate for the synthesis of new molecules, as a catalyst in organic reactions, and as a ligand for metal-catalyzed reactions. Additionally, it has been used in the study of the structure and function of enzymes, as well as in the investigation of the mechanisms of action of various drugs.
Mécanisme D'action
The exact mechanism of action of 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with various enzymes and proteins in a manner similar to other compounds in its class. Specifically, it is thought to bind to the active sites of enzymes, resulting in the inhibition of their activity. Additionally, it is believed to act as an agonist at certain receptors, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are still being studied. However, it has been found to be an effective inhibitor of certain enzymes, including tyrosine kinase, which is involved in the regulation of cell proliferation and differentiation. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments offers a number of advantages. For example, it is relatively easy to synthesize, and its purity can be easily controlled. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that its use in laboratory experiments is limited by its lack of solubility in water, as well as its potential to interact with other compounds.
Orientations Futures
The potential future directions for 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are numerous. For example, further research is needed to better understand its mechanism of action and to determine its therapeutic potential. Additionally, further work is needed to explore its potential applications in drug design and synthesis. Finally, it is possible that 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine could be used as a tool for studying the structure and function of various enzymes and proteins.
Méthodes De Synthèse
4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized through a variety of methods, depending on the desired purity and yield. One of the most common methods involves the condensation of 3-methoxy-4-chlorophenol and 2-amino-6-thiophenylpyrimidine in the presence of a catalytic amount of hydrochloric acid. This reaction is typically carried out at room temperature and yields a product with a purity of approximately 95%.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-11-5-2-4-10(8-11)12-9-13(18-15(16)17-12)14-6-3-7-20-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUQZQZLFQHAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)



![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)



